5-Bromo-3-cyclopropyl-1-methylindazole chemical properties
5-Bromo-3-cyclopropyl-1-methylindazole chemical properties
An In-Depth Technical Guide to 5-Bromo-3-cyclopropyl-1-methylindazole: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, serves as a versatile template for engaging with a wide array of biological targets. This guide focuses on a specific, highly functionalized derivative: 5-Bromo-3-cyclopropyl-1-methylindazole .
This molecule is of significant interest to researchers in drug development for three key reasons. First, the bromine atom at the 5-position is a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions for late-stage diversification.[2] Second, the cyclopropyl group at the 3-position is a valuable bioisostere for larger alkyl or phenyl groups, often enhancing metabolic stability and providing favorable interactions within protein binding pockets. Third, the methyl group at the N-1 position resolves the tautomerism inherent to the indazole ring system, ensuring regiochemical integrity in subsequent synthetic steps and biological interactions.
This document serves as a technical resource for researchers and scientists, providing a comprehensive overview of the chemical properties, a plausible synthetic pathway, reactivity profile, and potential applications of 5-Bromo-3-cyclopropyl-1-methylindazole as a strategic building block in modern drug discovery.
Core Physicochemical and Structural Properties
5-Bromo-3-cyclopropyl-1-methylindazole is a solid at room temperature.[3] Its structural attributes are critical for its function as a versatile chemical intermediate. The fusion of the aromatic benzene ring and the pyrazole ring results in a largely planar structure, which can facilitate π-stacking interactions in biological systems.
| Property | Data | Source(s) |
| Molecular Formula | C₁₁H₁₁BrN₂ | [3][4] |
| Molecular Weight | 251.12 g/mol | [3] |
| CAS Number | 1311197-79-1 | [4] |
| Appearance | Solid | [3] |
| SMILES String | CN1N=C(C2=C1C=CC(Br)=C2)C3CC3 | [3] |
| InChI Key | KJFYYJFGROXETI-UHFFFAOYSA-N | [3] |
Synthesis and Purification
Proposed Synthetic Workflow
The following workflow outlines a two-step process starting from (4-bromo-2-nitrophenyl)hydrazine.
Caption: Proposed two-step synthesis of the target compound.
Exemplary Experimental Protocol
Step 1: Synthesis of 5-Bromo-3-cyclopropyl-1H-indazole
Causality: This step employs a well-established method for forming the indazole ring. The reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization and elimination, is a robust strategy. The choice of starting from the 2-nitro-substituted hydrazine is strategic, as the nitro group can be reduced to an amine which facilitates the cyclization.
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To a solution of (4-bromo-2-nitrophenyl)hydrazine (1.0 eq) in ethanol, add cyclopropanecarbaldehyde (1.1 eq) and a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 2-4 hours to form the hydrazone intermediate. Monitor by TLC.
-
Remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (PPA) and heat to 120-140 °C for 1-2 hours. The reaction is typically accompanied by a color change.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
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The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-Bromo-3-cyclopropyl-1H-indazole.[5]
Step 2: Synthesis of 5-Bromo-3-cyclopropyl-1-methylindazole
Causality: N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. Using a polar aprotic solvent like DMF and a carbonate base generally favors alkylation at the more thermodynamically stable N-1 position.
-
Dissolve 5-Bromo-3-cyclopropyl-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
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Stir the suspension at room temperature for 30 minutes.
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Add methyl iodide (CH₃I, 1.2 eq) dropwise.
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Stir the reaction at room temperature overnight. Monitor completion by TLC.
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Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to afford the final product, 5-Bromo-3-cyclopropyl-1-methylindazole.
Spectroscopic Characterization
Definitive structural confirmation relies on spectroscopic analysis. While specific spectra for this compound are not publicly cataloged, its characteristic features can be accurately predicted based on the analysis of closely related analogs.[6][7]
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~7.2-8.0 ppm). A doublet for H-4, a doublet of doublets for H-6, and a doublet for H-7. N-Methyl Protons: A singlet around 3.9-4.1 ppm. Cyclopropyl Protons: Complex multiplets in the upfield region (~0.8-2.2 ppm) for the methine and methylene protons. |
| ¹³C NMR | Signals corresponding to the indazole core carbons (~110-145 ppm), the N-methyl carbon (~35 ppm), and the cyclopropyl carbons (~5-15 ppm). The carbon bearing the bromine (C-5) will be shifted accordingly. |
| Mass Spec. | Molecular Ion (M⁺): A prominent peak at m/z 250 and 252 in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. |
Chemical Reactivity and Synthetic Utility
The primary utility of 5-Bromo-3-cyclopropyl-1-methylindazole in drug discovery lies in the reactivity of its C-Br bond. This site serves as an anchor for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Key Reactions
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the installation of a wide variety of amino functionalities.
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Heck and Sonogashira Couplings: Reactions with alkenes and terminal alkynes, respectively, to introduce unsaturated moieties.
Caption: Synthetic diversification via cross-coupling reactions.
Protocol: Example Suzuki-Miyaura Coupling
Causality: The choice of a palladium catalyst with a specialized ligand like dppf is crucial for achieving high efficiency in cross-coupling with heteroaromatic halides.[2] The base (e.g., K₂CO₃) is essential for the transmetalation step of the catalytic cycle, and the solvent system (e.g., dioxane/water) helps to solubilize both the organic and inorganic reagents.[2]
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In a reaction vessel, combine 5-Bromo-3-cyclopropyl-1-methylindazole (1.0 eq), the desired boronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
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Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography or recrystallization to obtain the 5-substituted indazole product.
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is present in several FDA-approved drugs, highlighting its therapeutic relevance. Derivatives are known to possess a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][8]
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Oncology: Pazopanib and Niraparib are prominent examples of indazole-based kinase inhibitors used in cancer therapy.[1] The 5-position of the indazole is often a key vector for extending into the solvent-exposed region of the kinase ATP-binding site.
-
CNS Disorders: The structural analog, 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole, is a key intermediate in the synthesis of Lacosamide, a medication used for the treatment of epilepsy.[9] This underscores the value of the cyclopropyl-indazole motif for developing agents active in the central nervous system.
-
Protein Degradation: This compound is classified as a "Protein Degrader Building Block".[4] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, this molecule could serve as part of the "warhead" that binds to the protein of interest, connected via a linker to an E3 ligase-binding moiety.
Safety and Handling
Proper safety precautions are essential when handling this compound.
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Hazard Classification: 5-Bromo-3-cyclopropyl-1-methylindazole is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[3] It carries the GHS06 pictogram (skull and crossbones) and the signal word "Danger".[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 or NIOSH standards, and chemical-resistant gloves.[10]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid all personal contact. Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound should be stored in an area designated for toxic compounds.[3]
-
First Aid: In case of ingestion, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[10] If inhaled, move the person to fresh air.[12] In case of skin or eye contact, rinse thoroughly with water for at least 15 minutes and seek medical advice.[13]
References
-
3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. PubChem. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH). [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]
-
Synthesis, Antioxidant, Antimicrobial Activities and Molecular Modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives. ResearchGate. [Link]
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